![molecular formula C26H36O2 B14216302 2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 817169-75-8](/img/structure/B14216302.png)
2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4,6-trimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, preventing oxidative damage to cells and tissues. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in biodiesel and other industrial products.
Uniqueness
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) stands out due to its unique structure, which imparts specific chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from scientific research to industrial production.
特性
CAS番号 |
817169-75-8 |
|---|---|
分子式 |
C26H36O2 |
分子量 |
380.6 g/mol |
IUPAC名 |
2-[(2-hydroxy-3,5-dimethylphenyl)-(2,4,6-trimethylcyclohexyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H36O2/c1-14-8-17(4)23(18(5)9-14)24(21-12-15(2)10-19(6)25(21)27)22-13-16(3)11-20(7)26(22)28/h10-14,17-18,23-24,27-28H,8-9H2,1-7H3 |
InChIキー |
ZUIMHMUQLUFPNJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



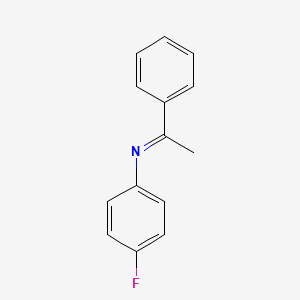
![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
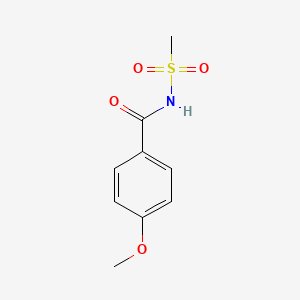

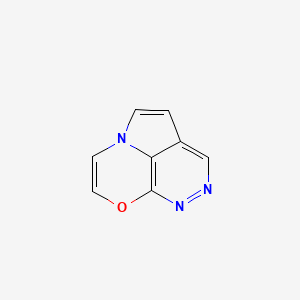
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
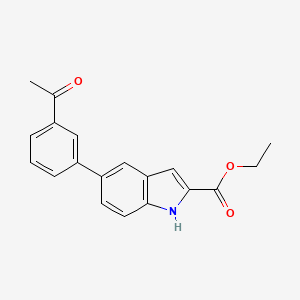
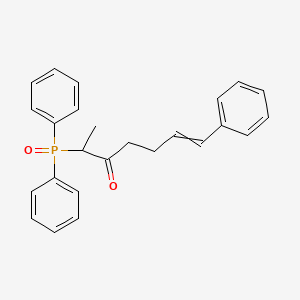

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)

